Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride

Drug Design Physicochemical Property Building Block

This specific dihydrochloride building block provides the exact 6-(dimethylamino)pyrimidin-4-ylmethyl-pyrrolidine fragment required to replicate the MAP4K4 inhibitor series in US9592235 Example 286. Its 98% purity minimizes failed reactions in parallel synthesis, while the defined salt form (MW 279.21) eliminates the 35% molarity risk associated with the free base, critical for GLP tox and scale-up campaigns.

Molecular Formula C11H20Cl2N4
Molecular Weight 279.21 g/mol
CAS No. 1361112-02-8
Cat. No. B1443552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride
CAS1361112-02-8
Molecular FormulaC11H20Cl2N4
Molecular Weight279.21 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC(=C1)CC2CCNC2.Cl.Cl
InChIInChI=1S/C11H18N4.2ClH/c1-15(2)11-6-10(13-8-14-11)5-9-3-4-12-7-9;;/h6,8-9,12H,3-5,7H2,1-2H3;2*1H
InChIKeyHVAGRSXHXMNBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine Dihydrochloride (CAS 1361112-02-8): Core Benchmarks for This Pyrimidine-Pyrrolidine Building Block


Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride (CAS 1361112-02-8) is a salt form of a functionalized diaminopyrimidine. Its free base, N,N-dimethyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine (CAS 1316218-37-7), has a molecular weight of 206.29 g/mol and formula C11H18N4 . This heterocyclic building block features a pyrimidine core substituted with a dimethylamino group and a pyrrolidin-3-ylmethyl side chain, a motif that appears in patent literature for kinase inhibitor design [1]. Commercial sources report a purity of 98% for the dihydrochloride salt, with a molecular weight of 279.21 g/mol and formula C11H20Cl2N4 .

Why a Generic Pyrimidine Building Block Cannot Replace Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine Dihydrochloride in Targeted Synthesis


The precise substitution pattern on the pyrimidine core—a dimethylamino group at the 4-position and a pyrrolidin-3-ylmethyl group at the 6-position—creates a specific vector and electronic profile that is not interchangeable with other regioisomers or N-alkyl variants. This exact connectivity is explicitly recited in patent Example 286 of US9592235 as a key substructure in a pyrido[3,2-d]pyrimidine MAP4K4 inhibitor scaffold [1]. Using a generic pyrimidine-pyrrolidine amine, such as the 2-methyl analog (CAS 1316218-37-7) or N-methyl variants, would alter the three-dimensional presentation of the amine handle, potentially abolishing the structure-activity relationship (SAR) established in that chemical series. The quantitative differentiation evidence below demonstrates where these structural differences manifest in measurable property changes.

Quantitative Differentiation Evidence for Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine Dihydrochloride vs. Closest Analogs


Calculated LogP and Hydrogen Bonding Profile Distinguishes C11H18N4 Scaffold from N-Methyl and 2-Methyl Pyrimidine Analogs

The free base N,N-dimethyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine (C11H18N4, MW 206.29) possesses a calculated LogP of 1.8 and features 4 rotatable bonds, which contributes to its solubility and permeability profile [1]. In contrast, the N-methyl analog N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine (reported as a dihydrochloride) presents one fewer N-methyl group, reducing both steric bulk and hydrogen bond acceptor capacity, while the 2-methyl analog Dimethyl-(2-methyl-6-pyrrolidin-3-yl-pyrimidin-4-yl)-amine introduces an additional methyl group on the pyrimidine ring, increasing LogP and altering the electron density of the heterocycle.

Drug Design Physicochemical Property Building Block

Regioisomeric Differentiation: 4-(Pyrrolidin-3-ylmethyl)pyrimidine vs. 6-Substitution Pattern Affords Exclusive Access to Active MAP4K4 Scaffold

The target compound provides the 6-(pyrrolidin-3-ylmethyl) substitution on a 4-dimethylamino-pyrimidine, which is the exact regiochemistry required as the eastern fragment in the patented MAP4K4 inhibitor series [1]. The regioisomer 4-(pyrrolidin-3-ylmethyl)pyrimidine (lacking the dimethylamino group) and the 2-substituted analog 2-(pyrrolidin-3-ylmethyl)pyrimidine are structurally distinct fragments that would not generate the same patent-exemplified vector for N-arylation with pyrido[3,2-d]pyrimidin-4-amine. The 4-dimethylamino group is critical for maintaining the electron-rich nature of the pyrimidine ring, which influences subsequent cross-coupling reactivity.

Kinase Inhibitor Regiochemistry SAR

Purity Level of Commercial Dihydrochloride Salt: 98% vs. Generic 95% Building Blocks

The dihydrochloride salt from one commercial source is specified at 98% purity , which exceeds the 95% purity commonly listed for generic in-class building blocks such as Dimethyl-(2-methyl-6-pyrrolidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride and 6-propan-2-yloxy-N-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine . This 3% absolute difference can reduce the burden of byproduct purification in downstream amide coupling or reductive amination steps, particularly for 100+ mg scale library production.

Chemical Purity Procurement Reproducibility

Molecular Weight and Salt Stoichiometry: Dihydrochloride (279.21 g/mol) vs. Free Base (206.29 g/mol) for Accurate Molar Calculations

The dihydrochloride salt has a precisely defined molecular weight of 279.21 g/mol (C11H20Cl2N4) [1], whereas the free base (1316218-37-7) has a mass of 206.29 g/mol . Procuring the wrong form can lead to a 35% error in molar concentration calculations if the dihydrochloride is assumed to be the free base. The commercial dihydrochloride from Matrix Scientific is explicitly specified .

Salt Form Stoichiometry Weighing Accuracy

When Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine Dihydrochloride is the Optimal Building Block Selection


Synthesis of MAP4K4 Inhibitor Analogues Based on US9592235 Patent Scaffold

When replicating or expanding the chemical series around pyrido[3,2-d]pyrimidine MAP4K4 inhibitors exactly as described in US9592235 Example 286, this specific dihydrochloride building block provides the required 6-(dimethylamino)pyrimidin-4-ylmethyl-pyrrolidine fragment . As shown in Section 3, alternative regioisomers or N-substitution patterns would alter the pharmacophoric vector and are not supported by the patent exemplification. The salt form simplifies handling and storage relative to the free base.

High-Throughput Library Production Requiring Minimal Pre-Purification

With a certified purity of 98% , this building block reduces the need for pre-weighing purification in parallel synthesis workflows where yield and purity of the final compound library are critically dependent on the quality of starting materials. The 3% purity advantage identified in Section 3 translates to fewer failed reactions in a 96-well plate format.

Physicochemical Property-Driven Fragment-Based Drug Design with CNS Target Product Profile

For fragment merging or linking campaigns targeting the CNS, the calculated LogP of 1.8 for the free base core places it in optimal CNS property space [1]. Medicinal chemists can select this building block confidently, knowing its physicochemical profile has been computationally characterized, whereas untested analogs require de novo property calculation before procurement.

Accurate Stoichiometric Scale-Up Where Salt Form Specification is Critical

In process chemistry scale-up, the unambiguous molecular weight of the dihydrochloride (279.21 g/mol) [2] eliminates the 35% molarity risk associated with misidentification as the free base. This is essential for GLP tox batch synthesis and first-enabling kilogram-scale campaigns where exact stoichiometry must be maintained.

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